Product packaging for alpha-Gliadin (43-49)(Cat. No.:CAS No. 107936-65-2)

alpha-Gliadin (43-49)

Cat. No.: B1665717
CAS No.: 107936-65-2
M. Wt: 876 g/mol
InChI Key: QGFISQMZJLWFEE-NXBWRCJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Gliadin (43-49), with the amino acid sequence H-Tyr-Pro-Gln-Pro-Gln-Pro-Phe-OH and a molecular formula of C43H57N9O11, is a defined seven-amino acid peptide fragment of the wheat gluten protein, alpha-gliadin . This peptide is a key subject of study in food science and immunology due to its opioid-like activity; research indicates it interacts with a novel class of opioid receptors on lymphocytes, an effect that can be blocked by naloxone . It is also commonly referred to as Gliadorphin or Gluteomorphin . The primary research value of alpha-Gliadin (43-49) lies in investigating the physiological and immunological responses to gluten. Studies have associated this peptide with the pathomechanism of celiac disease, and it is used to explore its role in the body's handling of proline-rich proteins that are resistant to complete digestion . Furthermore, its presence has been detected in the urine of individuals with certain neurological conditions, making it a compound of interest in broader biomedical research areas . This product is offered as a high-purity synthetic peptide, strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H57N9O11 B1665717 alpha-Gliadin (43-49) CAS No. 107936-65-2

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFISQMZJLWFEE-NXBWRCJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893903
Record name alpha-Gliadin (43-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

876.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107936-65-2
Record name alpha-Gliadin (43-49)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107936652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Gliadin (43-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Intestinal Epithelial Interaction and Translocation

Pathways of Intestinal Barrier Passage

The intestinal epithelium maintains a selective barrier, and the passage of molecules like alpha-gliadin peptides is a tightly regulated process. The translocation of these peptides occurs via two primary routes: the paracellular pathway (between cells) and the transcellular pathway (through cells).

Paracellular Transport Mechanisms

Paracellular transport is governed by the tight junctions (TJs), complex protein structures that seal the space between adjacent epithelial cells. nih.gov Gliadin peptides can induce an increase in intestinal permeability by modulating these junctions. nih.govnih.gov This process is notably linked to the protein zonulin, a key regulator of intestinal permeability. nih.govnih.gov The interaction of gliadin with the chemokine receptor CXCR3 on the luminal surface of enterocytes triggers the release of zonulin. nih.govresearchgate.netnih.gov This release initiates a signaling cascade that leads to the disassembly of TJ proteins, including occludin and zonula occludens-1 (ZO-1), thereby increasing the paracellular passage of luminal contents. nih.govnih.govsemanticscholar.org

Research has shown that the toxic gliadin peptide p31-55, which encompasses the 43-49 sequence, can increase paracellular leakage in intestinal mucosa models. nih.gov However, other studies using intestinal biopsies from celiac disease patients suggest that the paracellular flux of similar toxic peptides might not be the primary route of entry, pointing towards a more dominant role for transcellular transport. d-nb.infonih.gov

Transcellular Transport Mechanisms

The transcellular pathway involves the uptake of peptides at the apical membrane of the enterocyte, transport through the cell's interior, and release at the basolateral membrane. Evidence strongly suggests that alpha-gliadin peptides, including the 31-43/49 fragments, are internalized by an active process of endocytosis. d-nb.infonih.govresearchgate.net This uptake is a temperature-dependent process requiring the presence of calcium. unina.it

Studies on Caco-2 cells, a model for the intestinal epithelium, have demonstrated that the toxic peptide p31-43 can be transported across the cell monolayer. acs.org A significant portion of the related p31-55 peptide was found to be transported intact to the basolateral chamber after several hours. acs.org This protected passage, which avoids lysosomal degradation, is crucial for the peptide to reach the underlying lamina propria in a biologically active form. unina.it In the active celiac mucosa, this transcytosis can be facilitated by secretory IgA and the transferrin receptor (CD71), which shuttle gliadin peptides across the cell while avoiding the late endocytic compartments where degradation would typically occur. d-nb.infonih.gov

FeatureParacellular TransportTranscellular Transport
Route Between adjacent epithelial cells.Through the epithelial cell.
Key Regulator Tight junctions (e.g., Occludin, ZO-1). nih.govsemanticscholar.orgEndocytosis, Transcytosis. d-nb.infonih.gov
Initiating Event Gliadin binding to CXCR3, leading to zonulin release. nih.govresearchgate.netActive uptake at the apical membrane. unina.it
Peptide Integrity Allows passage of intact peptides.Intact peptides are transported, often avoiding lysosomal degradation. unina.itacs.org
Supporting Evidence Increased paracellular leak observed with p31-55. nih.govSegregation in early endosomes, transport with IgA/transferrin receptor. d-nb.infonih.govnih.gov

Influence on Endocytic and Vesicular Trafficking

Once inside the enterocyte, alpha-gliadin (43-49) and related peptides exert significant influence over the cell's internal trafficking machinery, particularly the endosomal pathway. This interference is a key aspect of its biological activity.

Alterations in Endosomal Maturation and Degradation

Normally, molecules taken up by endocytosis travel through a series of vesicles, moving from early endosomes to late endosomes and finally to lysosomes for degradation. However, the alpha-gliadin p31-43 peptide disrupts this process. nih.govnih.gov It has been shown to localize in early endosomes and delay their maturation into late endosomes. d-nb.infonih.govnih.gov This delay in vesicular trafficking has been observed in both Caco-2 cell lines and in enterocytes from celiac disease intestinal biopsies. d-nb.infonih.gov

The mechanism behind this disruption appears to be linked to the peptide's sequence similarity to a key regulatory protein of endocytic maturation, the Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs). nih.gov By mimicking a domain of Hrs, p31-43 interferes with its proper function, thereby stalling the endosomal maturation process. nih.gov A consequence of this trafficking delay is the prolonged activation of signaling receptors, such as the Epidermal Growth Factor Receptor (EGFR), which are not efficiently degraded, leading to downstream effects like increased cell proliferation. nih.gov

Intracellular Segregation and Localization of Related Peptides (e.g., p31-43)

Research using fluorescently labeled peptides has clearly demonstrated the differential fate of various gliadin peptides within the cell. While both the toxic p31-43 peptide and the immunogenic p57-68 peptide are initially found in the early endocytic compartment of Caco-2 cells, their paths diverge over time. d-nb.infonih.gov After a few hours, p31-43 (and the related p31-49) remains segregated within the early endosomes. d-nb.infonih.gov In contrast, other peptides like p57-68 are transported on to late endosomes. unina.it

This segregation is a direct consequence of the peptide's effect on endocytic trafficking and has significant biological implications. d-nb.info By remaining in the early/recycling endosomal compartment, p31-43 avoids the degradative late endosome/lysosome pathway and can influence signaling pathways associated with early vesicles. d-nb.infonih.gov This includes increasing the recycling of receptors like the IL-15 receptor alpha to the cell membrane, thereby amplifying innate immune signaling. d-nb.infonih.gov

AspectFinding for alpha-Gliadin p31-43/49Implication
Initial Localization Enters the early endocytic compartment after uptake. d-nb.infonih.govUtilizes the cell's standard endocytic machinery for entry.
Endosomal Maturation Delays the transition from early to late endosomes. d-nb.infonih.govnih.govProlongs signaling from receptors within early endosomes (e.g., EGFR). nih.gov
Intracellular Fate Segregates and remains within the early endosomal compartment. d-nb.infonih.govAvoids lysosomal degradation and can be involved in transcytosis or altered signaling. unina.it
Molecular Mimicry Shows sequence similarity to the endosomal sorting protein Hrs. nih.govCompetes with or disrupts the normal function of Hrs in vesicle trafficking. nih.gov

Interaction with Enterocyte Surface Receptors (e.g., CXCR3)

The initial interaction between gliadin peptides and the surface of enterocytes is a critical step that can trigger subsequent pathological events. The chemokine receptor CXCR3 has been identified as a key surface receptor for gliadin. nih.govresearchgate.netnih.gov

Affinity studies have shown that gliadin binds directly to CXCR3, which is expressed on intestinal epithelial cells. nih.govresearchgate.net This binding is not limited to the whole gliadin molecule; specific alpha-gliadin 20-mer synthetic peptides have also been shown to be involved in this interaction. nih.gov The expression of CXCR3 is notably elevated in the intestinal mucosa of individuals with active celiac disease. nih.govresearchgate.net

The binding of gliadin to CXCR3 is not a passive event. It initiates a downstream signaling cascade within the enterocyte that involves the adaptor protein MyD88. nih.govresearchgate.net This CXCR3-MyD88 association leads to the release of zonulin, which in turn increases intestinal permeability via the paracellular pathway as described previously. nih.govresearchgate.net Therefore, the interaction with CXCR3 serves as a direct link between the presence of gliadin in the intestinal lumen and the breach of the intestinal barrier, representing a crucial early event in the molecular pathogenesis of gluten-related disorders. nih.govnih.gov

Impact on Intestinal Barrier Function

Regulation of Tight Junction Integrity

Tight junctions (TJs) are multiprotein complexes that form a crucial seal between adjacent intestinal epithelial cells, regulating the passage of ions, solutes, and water through the paracellular pathway. The alpha-gliadin peptide directly influences the integrity of these structures.

One of the primary mechanisms by which alpha-gliadin peptides disrupt intestinal barrier function is by inducing the release of zonulin, a protein that reversibly modulates the permeability of tight junctions. direct-ms.orgnih.gov The alpha-gliadin (43-49) peptide, and related fragments, can bind to the chemokine receptor CXCR3, which is expressed on the luminal surface of intestinal enterocytes. wjgnet.comnih.govnih.govbidmc.org This binding event initiates a signaling cascade involving the myeloid differentiation primary response 88 (MyD88) adapter protein. mdpi.comnih.govmdpi.com The activation of this MyD88-dependent pathway ultimately leads to the release of zonulin from the intestinal epithelial cells into the gut lumen. mdpi.comresearchgate.net

Once released, zonulin binds to its receptors, including the Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2), on the surface of intestinal epithelial cells. bidmc.orgmdpi.comnih.govnih.gov This interaction triggers further intracellular signaling that leads to the disassembly of the tight junction complex, thereby increasing intestinal permeability. nih.govnih.gov This zonulin-mediated pathway is considered a critical early event that allows gliadin and other luminal antigens to cross the intestinal barrier. wjgnet.comresearchgate.net Studies have shown that in celiac disease patients, who have a genetic susceptibility, the expression of zonulin is increased, and exposure to gliadin causes a sustained release of this protein. wjgnet.com

The zonulin-initiated signaling cascade, prompted by alpha-gliadin, directly affects the key protein components of both tight junctions and adherens junctions. This leads to a rapid disruption of the intestinal barrier's structural integrity. researchgate.net Research in Caco-2 intestinal epithelial cell lines demonstrates that gliadin exposure results in the downregulation and altered localization of several crucial junctional proteins. mdpi.commdpi.com

Key proteins affected include Zonula Occludens-1 (ZO-1), occludin, and E-cadherin. mdpi.com ZO-1 is a scaffolding protein that links transmembrane TJ proteins like occludin to the actin cytoskeleton, playing a vital role in the assembly and maintenance of TJs. nih.govnih.gov Occludin is a transmembrane protein essential for the barrier function of tight junctions. mdpi.com E-cadherin is a fundamental component of adherens junctions, which are located just below tight junctions and are critical for initiating and maintaining cell-cell adhesion. nih.gov

Gliadin exposure causes the displacement of ZO-1 and occludin from the junctional complex. nih.gov This is secondary to a series of events including phosphorylation of ZO-1, which weakens its interactions with other TJ proteins. nih.gov Concurrently, gliadin can decrease the expression of E-cadherin, occludin, and ZO-1, further compromising the barrier. mdpi.com The disorganization of these proteins effectively dissolves the tight junction seal. nih.gov

Table 1: Impact of Alpha-Gliadin Peptides on Junctional Proteins
ProteinJunction TypeFunctionObserved Effect of Gliadin ExposureReference
Zonula Occludens-1 (ZO-1)Tight Junction (Scaffolding)Links TJ proteins to the actin cytoskeleton; maintains TJ structure.Displacement from junctional complex; decreased expression; reorganization. nih.govmdpi.comnih.gov
OccludinTight Junction (Transmembrane)Regulates paracellular permeability and maintains the barrier.Displacement from junctional complex; decreased expression. nih.govmdpi.commdpi.com
E-cadherinAdherens JunctionMediates cell-cell adhesion; regulates cytoskeleton.Decreased expression. mdpi.com

Cytoskeletal Rearrangements (e.g., Actin Remodeling)

The integrity of tight junctions is intrinsically linked to the underlying actin cytoskeleton. The alpha-gliadin peptide P31-43 induces rapid and significant rearrangements of the actin cytoskeleton in intestinal epithelial cells. mdpi.comnih.govnih.govnih.gov These changes are characterized by the polymerization of actin filaments and alterations in cell shape, effects that are reminiscent of those induced by growth factors like the epidermal growth factor (EGF). mdpi.commdpi.comnih.gov

The mechanism often involves the activation of the Epidermal Growth Factor Receptor (EGFR) pathway. nih.gov Studies have shown that gliadin peptides can interfere with EGFR endocytosis and delay its inactivation, thereby prolonging its signaling activity. mdpi.comnih.gov This sustained EGFR activation leads to downstream effects, including the remodeling of the actin cytoskeleton. mdpi.com The disruption of the actin filament network directly contributes to the destabilization of tight junctions, as ZO-1's connection to the cytoskeleton is compromised. nih.gov This cytoskeletal reorganization is a key step in the process that culminates in the opening of the paracellular pathway. direct-ms.org

Table 2: Research Findings on Gliadin-Induced Cytoskeletal Changes
Cell/Tissue ModelSpecific Gliadin PeptideObserved Cytoskeletal EffectAssociated PathwayReference
Caco-2 cells, NIH3T3 fibroblastsP31-43Actin rearrangements, membrane ruffling.EGFR activation. nih.gov
Rat intestinal epithelial (IEC-6) cellsGliadinActin polymerization.Protein kinase C (PKC) mediated, part of the zonulin pathway. direct-ms.org
Caco-2 cellsGliadinReorganization of actin filaments.Associated with altered expression of TJ proteins. researchgate.net
Control fibroblastsP31-43Induces altered cell shape and actin distribution.Mimics constitutive alterations seen in celiac disease cells. nih.gov

Consequences for Intestinal Permeability Augmentation

The collective effects of zonulin release, tight junction protein disassembly, and cytoskeletal remodeling result in a significant and measurable increase in intestinal permeability. direct-ms.orgnih.govnih.govnih.gov This compromised barrier function allows the alpha-gliadin (43-49) peptide itself, along with other large, undigested peptides and luminal antigens, to pass from the intestinal lumen into the underlying lamina propria. nih.govnih.govnih.gov

This breach of the intestinal barrier is a critical event, as it exposes the immune system in the lamina propria to antigens that are normally excluded. nih.govnih.gov The influx of gliadin peptides into this region can then trigger the adaptive immune responses characteristic of celiac disease in genetically susceptible individuals. nih.gov Therefore, the augmentation of intestinal permeability by alpha-gliadin (43-49) is not merely a transient physiological change but a pivotal initiating step in a broader pathological process.

Interplay with Adaptive Immune Responses

Priming and Facilitation of Adaptive Gluten-Specific Responses

While not directly stimulating T-cells, the p31-43 peptide plays a crucial role in preparing the mucosal environment for a more robust adaptive immune reaction. The initial innate response triggered by p31-43 effectively primes the system, enhancing the stimulatory capacity of other dominant gliadin T-cell epitopes like p57-68 unina.itcnr.it. In vitro studies on treated celiac mucosa have demonstrated that a challenge with p31-43 leads to the upregulation of key molecules involved in antigen presentation and cell adhesion. Within hours, there is an increased expression of ICAM-1 and HLA-DR in the lamina propria cnr.it. Subsequent effects include the activation of dendritic cells, evidenced by the expression of CD83, and the expression of the activation marker CD25 on monocytes and macrophages cnr.it. This heightened state of immune readiness facilitates a more potent subsequent response by the adaptive immune system to canonical gluten T-cell epitopes unina.it.

Intermediary Role of IL-15 in Innate-Adaptive Immune Cross-Talk

The cytokine Interleukin-15 (IL-15) is a pivotal intermediary linking the innate immune activation by alpha-gliadin (43-49) to the adaptive immune response mdpi.com. The p31-43/49 peptide directly stimulates intestinal epithelial cells, macrophages, and dendritic cells to synthesize and release IL-15 nih.govcore.ac.uktandfonline.com. This upregulation of IL-15 is a key event in the pathogenesis of Celiac Disease nih.gov. IL-15 exerts pleiotropic effects that foster immunoregulatory cross-talk between the innate and adaptive immune systems mdpi.comnih.gov. A critical function of IL-15 in the lamina propria is its ability to condition dendritic cells to initiate the polarization of inflammatory T-helper 1 (TH1) responses, contributing to the loss of oral tolerance to gluten nih.gov. Furthermore, IL-15 signaling induced by the p31-49 peptide can lead to the upregulation of stress-inducible molecules like MICA on intestinal epithelial cells, which can then be recognized by intraepithelial lymphocytes, further linking the innate and adaptive responses nih.govnih.gov.

B-Lymphocyte Interaction and Lymphokine Modulation by alpha-Gliadin (43-49) (Gliadorphin Properties)

Alpha-gliadin (43-49), also known as gliadorphin, possesses opioid-like properties and interacts directly with lymphocytes, modulating their function peptide.comnih.gov. This peptide has been shown to inhibit the production of lymphokine activities by mononuclear leukocytes medchemexpress.commedchemexpress.com. Research indicates that B-lymphocytes specifically bind a greater amount of radiolabeled alpha-gliadin (43-49) than T-lymphocytes, suggesting a potentially significant role for this peptide in modulating the humoral immune response to alpha-gliadin researchgate.net.

Specific, high-affinity binding sites for alpha-gliadin (43-49) have been identified on the surface of human peripheral blood lymphocytes capes.gov.br. These cells express a significant number of receptors for the peptide. The interaction is characterized by a strong binding affinity, as indicated by its low dissociation constant (KD).

Binding Characteristics of alpha-Gliadin (43-49) to Human Peripheral Blood Lymphocytes capes.gov.br
ParameterValue
Approximate Surface Receptors per Cell20,000 - 25,000
Dissociation Constant (KD)20 nM

The opioid-like activity of alpha-gliadin (43-49) is confirmed by its inhibition by classical opioid receptor antagonists. The binding of the peptide to its lymphocyte receptors is effectively inhibited by both naloxone (B1662785) and enkephalin analogs researchgate.netcapes.gov.br. Functionally, the inhibitory effect of the peptide on leukocyte migration can be blocked by naloxone nih.gov. These findings suggest that alpha-gliadin (43-49) interacts with a novel class of receptors that are similar, but not identical, to known opiate receptors nih.gov.

Cellular Proliferation and Tissue Remodeling Effects

Enterocyte Proliferation and Crypt Hyperplasia

A hallmark of the mucosal response to alpha-gliadin (43-49) is an increase in the proliferative activity of epithelial cells within the intestinal crypts. unina.it This heightened proliferation leads to crypt hyperplasia, a characteristic architectural change in the small intestine of susceptible individuals. nih.govnih.gov Studies have shown that the p31-43 peptide induces S-phase entry of intestinal epithelial cells, mimicking the effects of growth factors. nih.govmdpi.com This proliferative response is not isolated but is intricately linked to the modulation of specific signaling pathways, primarily involving the Epidermal Growth Factor Receptor (EGFR) and the cytokine Interleukin-15 (IL-15). nih.govplos.org

The alpha-gliadin p31-43 peptide directly interferes with the EGFR signaling pathway, a critical regulator of cell growth and proliferation. nih.gov Rather than acting as a direct ligand for the receptor, p31-43 modulates the pathway by delaying the inactivation and degradation of activated EGFR. nih.govplos.org This interference with the receptor's endocytic trafficking leads to prolonged activation of EGFR and its downstream signaling molecules, such as Extracellular Signal-Regulated Kinase (ERK). nih.govresearchgate.net Research has demonstrated that treatment with p31-43 results in increased phosphorylation of both EGFR and ERK, effects that are blocked by EGFR inhibitors, confirming the pathway's central role. nih.govresearchgate.net This sustained signaling amplifies the effects of endogenous growth factors like EGF, promoting increased cell proliferation and actin cytoskeleton rearrangements. nih.govmdpi.com

Table 1: Effect of alpha-Gliadin p31-43 on EGFR Pathway Activation

MarkerObservation in Response to p31-43Downstream EffectReference
EGFR Phosphorylation IncreasedPathway Activation nih.govresearchgate.net
EGFR Degradation Delayed/ReducedProlonged Signaling nih.govplos.org
ERK Phosphorylation IncreasedProliferation Signal nih.govresearchgate.net
Actin Rearrangement Induced Membrane RufflingCell Structure Changes nih.govmdpi.com
Cell Proliferation IncreasedCrypt Hyperplasia nih.govnih.gov

Interleukin-15 (IL-15) is a key cytokine in the innate immune response to gliadin and also plays a crucial role in enterocyte proliferation. nih.govmdpi.com The p31-43 peptide has been shown to upregulate IL-15 expression in intestinal epithelial cells. unina.it Crucially, the proliferative effect induced by p31-43 is dependent on the activity of both EGFR and IL-15. mdpi.comnih.gov Studies using inhibitors for both pathways have demonstrated that blocking either EGFR or IL-15 signaling prevents the p31-43-induced proliferation in both cell lines and intestinal biopsies. nih.govnih.gov IL-15 and EGF cooperate to induce the activation of their respective receptor pathways, and p31-43 enhances this interplay. plos.org The peptide increases the amount of IL-15 presented on the cell surface, where it can function as a growth factor, contributing to the hyperproliferative state of the intestinal crypts. nih.gov

Tissue Transglutaminase (TG2) Activation

Tissue transglutaminase (TG2) is a calcium-dependent enzyme that is pivotal in the pathogenesis of gluten-related disorders. nih.gov The alpha-gliadin p31-43 peptide is a potent inducer of TG2 activation within intestinal epithelial cells. nih.govplos.org While TG2 is typically latent in the intracellular environment due to low calcium concentrations, p31-43 disrupts this homeostasis, leading to the enzyme's activation. nih.gov Furthermore, prolonged exposure to p31-43 can lead to an increase in the expression of the TG2 protein itself. plos.org

The activation of TG2 by p31-43 is directly linked to its ability to mobilize intracellular calcium (Ca2+). nih.govplos.org Studies using single-cell microfluorimetry in Caco-2 intestinal cells have shown that p31-43 causes a rapid rise in cytosolic Ca2+ concentration by inducing its release from intracellular stores. nih.govplos.org Specifically, p31-43 mobilizes calcium from both the endoplasmic reticulum (ER) and mitochondria. nih.govplos.org

This disruption of ER calcium homeostasis can trigger a cellular state known as ER stress. nih.govresearchgate.net Persistent stimulation with p31-43 leads to the increased expression of ER stress markers, such as glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein-homologous protein (CHOP). nih.gov This linkage indicates that p31-43 induces an ER-stress pathway that contributes to TG2 activation and the subsequent inflammatory cascade. nih.govunina.it

Once activated, TG2 can modulate various inflammatory pathways. One significant target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. bmj.com Research has shown that the accumulation of p31-43 in lysosomes leads to increased levels of reactive oxygen species (ROS), which in turn promotes the activation of TG2. bmj.combmj.com This activated TG2 then induces the ubiquitination and subsequent proteasomal degradation of PPARγ. bmj.com The downregulation of PPARγ contributes to the inflammatory response observed in the intestinal mucosa following exposure to gliadin. nih.govbmj.com

Table 2: Mechanistic Cascade of p31-43-Induced TG2 Activation and PPARγ Downregulation

StepEvent Triggered by p31-43Key Molecules InvolvedConsequenceReference
1 Mobilization of Intracellular CalciumCa2+Increased Cytosolic Ca2+ nih.govplos.org
2 Endoplasmic Reticulum (ER) DisruptionGRP78, CHOPER Stress nih.gov
3 Activation of Latent EnzymeTissue Transglutaminase (TG2)Active TG2 nih.govplos.org
4 Induction of Oxidative StressReactive Oxygen Species (ROS)Further TG2 Activation bmj.combmj.com
5 Degradation of Anti-inflammatory ReceptorPPARγ, UbiquitinPPARγ Downregulation bmj.com

Alterations in Ion Channel Function (e.g., Cystic Fibrosis Transmembrane Conductance Regulator - CFTR)

Recent findings have identified the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) as a direct target of the alpha-gliadin p31-43 peptide. embopress.orgd-nb.infogenscript.com.cn CFTR is a crucial anion channel in epithelial cells, responsible for maintaining ion and fluid homeostasis. embopress.org The p31-43 peptide inhibits CFTR's function by directly binding to its nucleotide-binding domain-1 (NBD1) and reducing its ATPase activity. embopress.orgd-nb.infoaging-us.com

This impairment of CFTR function generates epithelial stress, contributing to the activation of tissue transglutaminase, the inflammasome, and the production of IL-15. embopress.orgd-nb.info The inhibition of CFTR by p31-43 disrupts cellular proteostasis and provides a crucial stress signal that initiates the innate immune response to gliadin. embopress.orgembopress.org This discovery positions CFTR as a central hub that orchestrates many of the downstream pathogenic effects attributed to the p31-43 peptide. embopress.orgd-nb.info Pharmacological agents that potentiate CFTR channel function have been shown to prevent the epithelial stress and inflammatory activation induced by p31-43, highlighting the significance of this interaction. embopress.orgaging-us.com

Genetic Predisposition and Contextual Factors in Susceptibility

Role of HLA-DQ2 and HLA-DQ8 Genotypes in Overall Gluten-Related Disorders

The primary genetic predisposition for celiac disease and other gluten-related disorders is strongly linked to specific Human Leukocyte Antigen (HLA) class II genes located on chromosome 6p21. nih.gov These genes are responsible for encoding the HLA-DQ2 and HLA-DQ8 protein heterodimers, which are present on the surface of antigen-presenting cells. medchemexpress.com A significant majority of individuals diagnosed with celiac disease possess one or both of these genetic markers. nih.govnih.gov It is estimated that 90-95% of celiac disease patients carry the HLA-DQ2 haplotype, with the majority of the remaining patients having the HLA-DQ8 haplotype. nih.govmedchemexpress.comnih.gov

The HLA-DQ2 heterodimer is encoded by the DQA105 and DQB102 alleles, while the HLA-DQ8 heterodimer is encoded by the DQA103 and DQB10302 alleles. nih.govmedchemexpress.com The presence of these HLA molecules is a necessary prerequisite for the development of celiac disease; however, it is not a standalone determinant. medchemexpress.comd-nb.info This is evidenced by the fact that these genes are also found in approximately 30-40% of the general population that does not develop the disorder, suggesting the involvement of other genetic and environmental triggers in its pathogenesis. medchemexpress.comd-nb.infonih.gov

The risk of developing celiac disease is modulated by the specific HLA genotype, with evidence pointing to a gene dose effect. medchemexpress.comomniascience.com Individuals who are homozygous for HLA-DQ2, meaning they have two copies of the gene, are at a greater risk of developing celiac disease in comparison to those with only a single copy. medchemexpress.comnih.gov

A study analyzing the prevalence of these genetic markers found that 98.4% of 74 celiac patients tested positive for HLA-DQ2 and/or HLA-DQ8. cnr.itnih.gov Within this group, 79.7% had only HLA-DQ2, 8.1% had only HLA-DQ8, and 10.8% possessed both. cnr.itnih.gov The prevalence of these markers is also elevated among first-degree relatives of individuals with celiac disease, with one study reporting their presence in 89.6% of this demographic. cnr.itnih.gov In the general population with no family history of the disease, the prevalence of HLA-DQ2 and/or HLA-DQ8 is considerably lower, at approximately 55.4%. cnr.itnih.gov

Prevalence of HLA-DQ2 and HLA-DQ8 in Different Populations

Population GroupPercentage with HLA-DQ2 and/or HLA-DQ8Percentage with only HLA-DQ2Percentage with only HLA-DQ8Percentage with both HLA-DQ2 and HLA-DQ8
Celiac Disease Patients98.4% cnr.itnih.gov79.7% cnr.itnih.gov8.1% cnr.itnih.gov10.8% cnr.itnih.gov
First-Degree Relatives of Celiac Patients89.6% cnr.itnih.gov76% cnr.itnih.gov10.3% cnr.itnih.gov3.4% cnr.itnih.gov
General Population (without family history)55.4% cnr.itnih.gov41.2% nih.gov11.3% nih.gov1.2% nih.gov

Functional Distinction from HLA-Restricted T-Cell Epitopes

While numerous gluten peptides elicit an adaptive immune response mediated by T-cells in the context of HLA-DQ2 or HLA-DQ8, the alpha-gliadin (43-49) peptide, a fragment of the larger p31-49/55 peptide, operates through a distinct mechanism by primarily engaging the innate immune system. unina.itwjgnet.com This peptide is not recognized by T-cells and does not bind to HLA-DQ2 or HLA-DQ8 molecules, setting it apart from classical T-cell epitopes. unina.itmdpi.com

The alpha-gliadin (43-49) peptide and its larger precursors contribute to intestinal damage through several HLA-unrestricted pathways. A key action of this peptide is the induction of increased intestinal permeability. unina.it It achieves this by triggering the release of zonulin, a protein that regulates the tight junctions between intestinal epithelial cells. unina.itwjgnet.comehb.be The subsequent disassembly of these junctions allows for the paracellular passage of luminal contents, including other immunogenic gluten peptides, into the lamina propria. tandfonline.com

Furthermore, alpha-gliadin (43-49) stimulates the production of Interleukin-15 (IL-15) within the intestinal mucosa. nih.govwjgnet.com IL-15 is a critical cytokine in the innate immune response, contributing to the activation of intraepithelial lymphocytes (IELs) and promoting enterocyte stress, which leads to epithelial cell damage. nih.govcnr.itnih.gov The innate immune activation initiated by alpha-gliadin (43-49) can foster a pro-inflammatory environment that may, in turn, facilitate the subsequent adaptive immune response to other gluten peptides that are presented by HLA-DQ2/DQ8. cnr.it

In essence, the functional distinction of alpha-gliadin (43-49) is its role as an activator of the innate immune system, leading to increased intestinal permeability and inflammation, independent of HLA-restricted T-cell recognition. This is in direct contrast to other gluten-derived T-cell epitopes that directly engage the adaptive immune system through presentation by HLA-DQ2 and HLA-DQ8 molecules.

Functional Comparison of Gluten Peptides

Featurealpha-Gliadin (43-49)HLA-Restricted T-Cell Epitopes (e.g., 33-mer)
Primary Immune ResponseInnate Immunity nih.govunina.itwjgnet.comAdaptive Immunity (T-cell mediated) unina.itnih.gov
HLA RestrictionNo (HLA-independent) unina.itmdpi.comYes (Presented by HLA-DQ2/DQ8) unina.itnih.gov
Mechanism of ActionInduces zonulin release and increases intestinal permeability; unina.itwjgnet.comehb.be stimulates IL-15 production. nih.govwjgnet.comBinds to HLA-DQ2/DQ8 on antigen-presenting cells and activates specific T-cells. nih.gov
Cellular TargetIntestinal epithelial cells, innate immune cells. nih.govcnr.itnih.govCD4+ T-cells. d-nb.info

Experimental Methodologies and Research Models

In Vitro Cellular Assays (e.g., Caco-2, K562 Cell Lines)

In vitro cellular assays are fundamental tools for dissecting the specific cellular and molecular effects of alpha-gliadin peptides. The human colon adenocarcinoma cell line, Caco-2, is extensively used as it differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. acs.orgunina.it Studies using Caco-2 cells have demonstrated that peptides like p31-43 can induce a variety of proinflammatory and cellular stress responses. For instance, p31-43 has been shown to activate the NFκB and MAPK signaling pathways, key regulators of inflammation. unina.it

Furthermore, these peptides can trigger an increase in intracellular calcium concentrations, leading to the activation of tissue transglutaminase (tTG) and promoting endoplasmatic reticulum (ER) stress. nih.gov Research has also revealed that p31-43 can interfere with the epidermal growth factor receptor (EGFR) pathway by delaying its endocytosis, which in turn amplifies EGF-mediated signaling and promotes cell proliferation and actin cytoskeleton rearrangements. mdpi.comnih.gov The permeability of the Caco-2 monolayer, a model for the gut epithelium, has been analyzed to study the transepithelial transport of related peptides like p31-55. acs.org

The K562(S) human erythroleukemia cell line is another model used to demonstrate the direct effects of gliadin peptides. mdpi.com These cells, being undifferentiated, are used in agglutination assays, where toxic gliadin peptides cause the cells to clump together, a phenomenon not observed with non-toxic peptides. nih.govcore.ac.uk

Below is a summary of key findings from in vitro studies using these cell lines:

Interactive Table: Effects of Alpha-Gliadin Peptides on In Vitro Cell Lines
Cell Line Peptide Studied Observed Effect Reference
Caco-2 p31-43, p57-68 Increased intracellular Ca²⁺, activation of tissue transglutaminase (tTG), and ER-stress. nih.gov nih.gov
Caco-2 p31-55 Permeable across the Caco-2 monolayer without degradation. researchgate.net researchgate.net
Caco-2 p31-43 Upregulation of IL-15 mRNA and surface expression. unina.it Activation of NFκB and MAPK pathways. unina.it unina.it
Caco-2 p31-43 Enters cells via endocytosis and is translocated to the basal side. unina.it unina.it
Caco-2 p31-43 Induced dose-dependent cell proliferation (S-phase entry). core.ac.uk core.ac.uk
Caco-2 p31-43 Induces actin rearrangements and membrane ruffling, mediated by EGFR activation. nih.gov nih.gov
K562 Toxic Gliadin Peptides Agglutination of undifferentiated cells. nih.govcore.ac.uk nih.govcore.ac.uk

Ex Vivo Human Intestinal Biopsy Organ Culture Systems

Ex vivo organ culture systems using human intestinal biopsies provide a crucial link between in vitro findings and the complex tissue environment. This methodology involves maintaining small pieces of intestinal tissue from celiac disease patients or healthy controls in a culture medium, allowing for direct exposure to specific gliadin peptides. unina.it

Studies using this model have shown that the p31-43 peptide is toxic to the intestinal mucosa of celiac patients. unina.itresearchgate.net When biopsies from celiac patients are treated with p31-43, researchers observe mucosal damage, including a reduction in enterocyte height and an increase in programmed cell death (apoptosis) of enterocytes. unina.it This peptide also activates innate immune mechanisms, evidenced by the upregulation of interleukin-15 (IL-15), intercellular adhesion molecule 1 (ICAM-1), and HLA class II molecules. unina.it These effects are specific to peptides like p31-43 and are not seen with other immunogenic gliadin peptides or unrelated control peptides. unina.it

Pulse and chase experiments on cultured biopsies have been used to track the localization of labeled p31-43. These studies show that the peptide persists in the epithelial cells of crypts in biopsies from celiac patients for extended periods, where it localizes to endocytic vesicles and interferes with their maturation. nih.gov

Interactive Table: Effects of Alpha-Gliadin Peptides in Ex Vivo Human Intestinal Biopsies

Peptide Studied Patient Group Observed Effect Reference
p31-43 Celiac Disease Reduction of enterocyte height and upregulation of HLA class II molecules. unina.it unina.it
p31-43 Celiac Disease Increased enterocyte apoptosis (TUNEL reaction). unina.it unina.it
p31-43 Celiac Disease Upregulation of IL-15 and ICAM-1. unina.it unina.it
p31-43 Celiac Disease Activation of dendritic cells (expression of CD83). unina.it unina.it
p31-49 Celiac Disease In vivo instillation caused a significant reduction in enterocyte height. unina.it unina.it
Labeled p31-43 Celiac Disease Peptide persists in epithelial cells of crypts after a 24-hour chase. nih.gov nih.gov

In Vivo Animal Models (e.g., Murine Models of Enteropathy)

Animal models are indispensable for studying the systemic and integrated physiological response to alpha-gliadin peptides in a living organism. Murine models, including gluten-sensitive mice and transgenic mice expressing human celiac-associated HLA-DQ2 or HLA-DQ8 genes, are frequently used. oamjms.eunih.gov

These models have demonstrated that oral administration of gliadin can induce enteropathy, characterized by histological damage to the intestinal mucosa. oamjms.eu For example, a DQ8 transgenic mouse model that also expresses IL-15 in the intestinal epithelium develops villous atrophy in a gluten-dependent manner, closely mimicking the human disease. oamjms.eu Animal models have also been instrumental in exploring the role of the gut microbiome in the response to gliadin. Studies in rats have shown that co-administration of certain bacteria with gliadin can increase the disruption of tight junctions and enhance the transport of gliadin peptides into the lamina propria. oamjms.eunih.gov

Furthermore, in vivo models allow for the investigation of peptide biodistribution. Studies involving oral administration of labeled gliadin peptides, such as the 19-mer (p31-49), to mice have shown that these large, protease-resistant fragments can be absorbed and detected in various organs, including the pancreas. nih.gov These models help to understand how gliadin peptides can contribute to both local intestinal inflammation and potential extra-intestinal effects. nih.gov

Advanced Techniques for Peptide Detection, Localization, and Conformational Analysis

A range of sophisticated analytical techniques is employed to detect, localize, and characterize the structure of alpha-gliadin (43-49) and related peptides.

Detection and Localization:

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These methods are the gold standard for identifying and quantifying specific gliadin peptides in complex biological samples, such as the media from cell culture permeability assays or tissue digests. acs.orgacs.org Ultrahigh-performance liquid chromatography-mass spectrometry (UPLC-MS) has been used to monitor the degradation of immunogenic gliadin peptides by enzymes. acs.org

Fluorescence-Activated Cell Sorting (FACS): This technique is used to quantify the uptake of fluorescently-labeled peptides into cells. For instance, FACS analysis has demonstrated the internalization of FITC-tagged p31-55 into Caco-2 cells. researchgate.net

Immunofluorescence and Confocal Microscopy: By using antibodies specific to certain cellular markers and fluorescently-labeled peptides, researchers can visualize the subcellular localization of gliadin peptides. This has shown that p31-43 localizes to early endosomes and interferes with their maturation into late endosomes. unina.itnih.gov

Immunogold Labelling and Electron Microscopy: This high-resolution technique provides precise localization of proteins at the ultrastructural level. It has been used with an alpha-gliadin-specific antibody to detect the deposition of the protein in the protein bodies of wheat endosperm. nih.gov

Conformational Analysis:

Circular Dichroism (CD) Spectroscopy: CD is used to study the secondary structure of peptides in solution. CD analysis has revealed that p31-43 and related peptides can adopt a poly-proline II (PPII) secondary structure, which is in equilibrium with β-turn or random coil conformations depending on the environment. unina.itresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution. nih.gov

X-ray Crystallography: This technique determines the precise three-dimensional structure of molecules in a crystalline state and has been used to analyze the structure of allergen-antibody complexes to map conformational epitopes. nih.gov

Interactive Table: Advanced Techniques for Alpha-Gliadin Peptide Analysis

Technique Application Key Findings Reference
HPLC-MS Detection and quantification of peptides Confirmed the transport of intact p31-55 across Caco-2 monolayers. researchgate.net researchgate.net
FACS Quantification of cellular peptide uptake More than 15% of Caco-2 cells were positive for FITC-tagged p31-55 after 60 minutes. researchgate.net researchgate.net
Immunofluorescence Subcellular localization p31-43 localizes to early endosomes (EEA1-positive) in Caco-2 cells and intestinal biopsies. nih.gov nih.gov
Circular Dichroism Secondary structure analysis p31-43 presents a poly-proline II secondary structure. unina.it p31-55 shows different conformational structures depending on temperature. researchgate.net unina.itresearchgate.net
Immunogold Labelling Ultrastructural localization Detected alpha-gliadin protein in protein bodies within the starchy endosperm of wheat. nih.gov nih.gov

Translational Research and Clinical Relevance

Elucidation of Early Pathogenic Events in Celiac Disease Progression

The α-gliadin (31-43) peptide is considered a key player in the early, non-T-cell-dependent events that initiate and perpetuate mucosal damage in celiac disease. nih.govwjgnet.com Unlike immunogenic peptides that require presentation by HLA-DQ2 or HLA-DQ8 molecules to activate the adaptive immune system, α-gliadin (31-43) directly stimulates components of the innate immune system. researchgate.netfrontiersin.orgnih.gov This activation is considered a potential prerequisite for the subsequent adaptive response to other gluten peptides. nih.gov

Research has demonstrated that this peptide can induce a cascade of proinflammatory effects:

Induction of Interleukin-15 (IL-15): One of the most well-documented effects of α-gliadin (31-43) is the rapid upregulation of IL-15 in intestinal epithelial cells, dendritic cells, and macrophages. unina.itnih.govnih.govjci.org IL-15 is a crucial cytokine in the pathogenesis of CD, promoting the maturation of dendritic cells, inhibiting regulatory T-cell signaling, and causing epithelial stress. nih.govwjgnet.complos.org This increased IL-15 expression can lead to the activation of intraepithelial lymphocytes (IELs), contributing to epithelial cell damage. jci.org

Epithelial Stress and Proliferation: The peptide induces a stressed phenotype in enterocytes. frontiersin.org It has been shown to cause enterocyte proliferation and actin rearrangements, leading to crypt hyperplasia, a characteristic feature of the celiac lesion. frontiersin.orgnih.govplos.org This proliferative effect is dependent on the activation of the epidermal growth factor receptor (EGFR), as the peptide interferes with its degradation, prolonging its signaling. plos.orgacs.org

Increased Intestinal Permeability: Gliadin peptides, including the family to which α-gliadin (43-49) belongs, can increase intestinal permeability. wjgnet.comnih.govwjgnet.com This occurs through the release of zonulin, a protein that modulates the tight junctions between intestinal epithelial cells. wjgnet.comnih.govbidmc.org The binding of gliadin to the chemokine receptor CXCR3 triggers a MyD88-dependent pathway that leads to zonulin release and subsequent disruption of the intestinal barrier. wjgnet.comnih.gov This allows more gluten peptides to cross the epithelium and reach the lamina propria, further amplifying the immune response. wjgnet.com

Activation of Inflammatory Pathways: The α-gliadin (31-43) peptide can activate the MAPK and NFκB signaling pathways, which are central to the inflammatory response. unina.it It also triggers the expression of inflammatory mediators and stress-inducible molecules like the MHC class I polypeptide-related molecule A (MICA) on enterocytes, making them targets for cytotoxic IELs. unina.itfrontiersin.org

Table 1: Early Pathogenic Events Induced by α-Gliadin (31-43)

Pathogenic Event Key Cellular/Molecular Mechanisms Consequence in Celiac Disease
Innate Immune Activation Upregulation of Interleukin-15 (IL-15) in enterocytes and dendritic cells. unina.itnih.govnih.gov Promotes inflammation, dendritic cell maturation, and epithelial stress. nih.govwjgnet.com
Epithelial Cell Stress Induction of enterocyte proliferation and actin cytoskeleton rearrangement. frontiersin.orgnih.gov Leads to crypt hyperplasia, a hallmark of celiac enteropathy. frontiersin.orgplos.org
Increased Permeability Release of zonulin via CXCR3 and MyD88-dependent pathways, disrupting tight junctions. wjgnet.comnih.gov Allows increased passage of immunogenic peptides into the lamina propria. wjgnet.com
Cellular Stress Response Upregulation of stress molecules (e.g., MICA); induction of oxidative and ER stress. unina.itfrontiersin.orgnih.gov Makes epithelial cells susceptible to damage by intraepithelial lymphocytes. unina.it

| Pro-inflammatory Signaling | Activation of NFκB and MAPK pathways. unina.it | Drives the production of inflammatory cytokines and mediators. unina.it |

Research into Potential Diagnostic Biomarkers for Gluten-Related Immune Activation

While current serological diagnosis of celiac disease relies on antibodies against tissue transglutaminase (tTG), endomysium (EMA), and deamidated gliadin peptides (DGP), these markers reflect the adaptive immune response, which can take time to develop. nih.govfrontiersin.orgresearchgate.net The unique role of α-gliadin (43-49) in triggering the innate immune system presents an opportunity to research biomarkers that could detect earlier stages of gluten-related immune activation.

The direct measurement of α-gliadin (43-49) or its effects could serve as a potential biomarker. For instance, gluten immunogenic peptides (GIP) can be detected in urine and feces after gluten ingestion, and their levels correlate with the amount of gluten consumed, offering a way to monitor dietary adherence. semanticscholar.org Although not specific to the 31-43 fragment, this demonstrates the principle of using peptide detection.

Research into novel biomarkers could focus on the specific innate immune signature induced by α-gliadin (31-43). Potential avenues for exploration include:

Measuring IL-15 Levels: Since α-gliadin (31-43) is a potent inducer of IL-15, measuring localized or systemic increases in this cytokine following a gluten challenge could indicate an innate response. wjgnet.comwjgnet.com

Detecting Cellular Stress Markers: Monitoring the expression of stress markers like MICA on intestinal cells or soluble MICA in the serum after gluten exposure could be another approach. unina.itfrontiersin.org

Assessing Zonulin Release: Quantifying serum zonulin levels as a marker of intestinal permeability changes in response to gluten could reflect the peptide's effect on the gut barrier. wjgnet.comnih.gov

These potential biomarkers are still in the research phase and are not used in routine clinical diagnosis. frontiersin.org However, they represent a promising area of investigation for developing tests that could diagnose celiac disease earlier or monitor the immediate effects of gluten exposure.

Exploration of Novel Therapeutic Targets and Intervention Strategies Based on Mechanistic Understanding

The detailed understanding of the pathogenic mechanisms initiated by α-gliadin (43-49) provides a foundation for developing non-dietary therapies for celiac disease. These strategies aim to interrupt the pathogenic cascade at its earliest stages.

Given that α-gliadin (31-43) triggers a potent innate immune response centered around IL-15, this cytokine and its signaling pathway are prime therapeutic targets. mdpi.comnih.gov By blocking IL-15, it may be possible to prevent the downstream inflammation and epithelial damage that characterize celiac disease. nih.govwjgnet.com Therapies targeting IL-15 are under investigation, aiming to neutralize its activity and thereby control the innate immune activation that α-gliadin (31-43) initiates. nih.govbidmc.org

The disruption of the intestinal barrier by gliadin peptides is a critical event that allows for the amplification of the immune response. nih.gov The mechanism involves the release of zonulin, which loosens the tight junctions between enterocytes. wjgnet.comnih.gov This has led to the development of therapeutic agents that aim to restore barrier function. One such agent is larazotide (B1674505) acetate (B1210297), a zonulin inhibitor that prevents the increase in intestinal permeability caused by gliadin. nih.gov By blocking the action of zonulin, larazotide acetate can prevent gliadin peptides, including α-gliadin (43-49), from crossing the intestinal barrier and initiating an immune response. nih.gov

The α-gliadin (31-43) peptide induces significant stress on intestinal epithelial cells, including oxidative stress and endoplasmic reticulum (ER) stress, which can lead to inflammation and apoptosis. unina.itnih.govjpp.krakow.pl Research has shown that the peptide can mobilize intracellular calcium, leading to the activation of tTG and promoting an ER-stress pathway. nih.gov This suggests that therapeutic strategies aimed at mitigating these cellular stress responses could be beneficial. Such interventions might include antioxidants to counteract oxidative stress or agents that stabilize ER function. By protecting enterocytes from the direct cytotoxic effects of the peptide, it may be possible to reduce mucosal injury and inflammation. nih.govjpp.krakow.pl

Table 2: Potential Therapeutic Strategies Targeting α-Gliadin (43-49) Pathogenic Pathways

Therapeutic Strategy Target Mechanism Example/Approach
Immune Modulation Blockade of the IL-15 signaling pathway. nih.govwjgnet.com Monoclonal antibodies against IL-15 or its receptor. nih.govbidmc.org
Barrier Restoration Inhibition of zonulin-mediated increases in intestinal permeability. nih.gov Zonulin inhibitors like larazotide acetate. nih.gov

| Cellular Stress Reduction | Mitigation of oxidative and endoplasmic reticulum (ER) stress in enterocytes. nih.govjpp.krakow.pl | Antioxidant compounds; agents that modulate ER stress pathways. jpp.krakow.pl |

Future Research Directions

Identification of Undiscovered Receptors for α-Gliadin (43-49) and p31-43/49

A pivotal area of future investigation is the definitive identification of cell surface receptors for α-gliadin (43-49) and the related p31-43 peptide. Currently, a classical, high-affinity receptor responsible for the entry and subsequent biological effects of p31-43 in intestinal epithelial cells has not been identified. Some research suggests that the internalization of p31-43 may occur through a receptor-independent mechanism, potentially involving direct interaction with the cell membrane. This peptide has been shown to enter cells without a specific surface membrane receptor, and its uptake is not dependent on tissue transglutaminase 2.

However, earlier studies have indicated that α-gliadin (43-49) may interact with receptors on immune cells that are similar to, but distinct from, known opiate receptors. nih.gov This interaction was shown to be blocked by naloxone (B1662785), an opioid antagonist, suggesting a potential avenue for therapeutic intervention. nih.gov Further research is needed to isolate and characterize these putative receptors on various cell types, including enterocytes and immune cells. Identifying these receptors would provide a more precise understanding of the initial molecular events triggered by these peptides and could offer novel targets for blocking their detrimental effects.

Comprehensive Structural-Activity Relationship Studies

Detailed structure-activity relationship (SAR) studies are essential to pinpoint the specific amino acid residues and structural motifs within α-gliadin (43-49) and p31-43 that are responsible for their biological activities. While the sequence specificity of p31-43's effects has been established, with scrambled or inverted peptides failing to induce similar intestinal damage, a more granular understanding is required. frontiersin.org

Future SAR studies should systematically substitute each amino acid in the peptide sequence to determine its contribution to activities such as induction of innate immunity, formation of oligomers, and interaction with cellular components. The p31-43 peptide is known to spontaneously form oligomeric nanostructures, a process that may be crucial for its ability to activate the NLRP3 inflammasome. unina.it Understanding the structural requirements for this oligomerization will be critical. Furthermore, while p31-43 does not bind effectively to HLA-DQ2 molecules, thereby evading the adaptive immune response, detailed structural analysis can further clarify why it preferentially triggers innate immune pathways. Such studies will be instrumental in designing peptide analogs that can act as competitive inhibitors or in developing small molecules that disrupt the pathogenic conformations of these gliadin fragments.

Investigation of Post-translational Modifications Influencing Biological Activity

Post-translational modifications (PTMs) of gliadin peptides, particularly deamidation by tissue transglutaminase (tTG), are known to be critical for the adaptive immune response in celiac disease by enhancing their binding to HLA-DQ2/8 molecules. plos.orgnih.gov Although the p31-43 peptide itself is not a primary substrate for tTG, it has been shown to induce the expression and activity of this enzyme. plos.orgmdpi.com This, in turn, can lead to the deamidation of other immunogenic gliadin peptides, thereby amplifying the inflammatory cascade.

Future research should focus on whether α-gliadin (43-49) or p31-43 can undergo other types of PTMs and how these modifications might influence their interaction with innate immune components. Investigating the enzymatic processes involved and the functional consequences of these modifications will be crucial. For instance, it is important to determine if any PTMs alter the peptide's ability to enter cells, form oligomers, or activate inflammatory signaling pathways. A deeper understanding of the role of PTMs in the context of the innate immune response to these specific peptides could reveal new therapeutic targets aimed at inhibiting these modifying enzymes.

Interplay with Gut Microbiota and Environmental Modulators

It is plausible that certain gut bacteria could metabolize this peptide, potentially altering its toxicity. Conversely, the presence of α-gliadin (43-49) might favor the growth of pro-inflammatory bacterial species, contributing to the disruption of intestinal homeostasis. nih.govplos.org Furthermore, the influence of other environmental factors, such as viral infections, in modulating the innate immune response to this peptide warrants further investigation. Understanding this complex interplay could lead to the development of probiotic or prebiotic strategies to mitigate the harmful effects of this gliadin fragment.

Long-term Effects on Intestinal Homeostasis and Chronic Inflammation

The long-term consequences of continuous exposure to α-gliadin (43-49) on intestinal homeostasis and the perpetuation of chronic inflammation are central to the pathology of celiac disease. This peptide is known to induce pro-inflammatory effects, including the production of interleukin-15 (IL-15), which plays a key role in the mucosal inflammation seen in celiac disease. wjgnet.comnih.gov

Q & A

Q. What frameworks assist in formulating hypotheses about alpha-Gliadin (43-49) biological roles?

  • Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example: “Does alpha-Gliadin (43-49) interact with HMW glutenins during protein body formation?” combines novelty (protein interactions) and relevance (grain quality implications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.